Product packaging for 1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine(Cat. No.:)

1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine

Cat. No.: B15065033
M. Wt: 272.09 g/mol
InChI Key: DGEMWVZKXZTAKQ-UHFFFAOYSA-N
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Description

1-Iodo-3,6-dimethylimidazo[1,5-a]pyridine is a high-value synthetic intermediate designed for advanced research and development. Compounds based on the imidazo[1,5-a]pyridine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties . This scaffold is found in compounds investigated as HIV-protease inhibitors, cardiotonic agents, aromatase inhibitors for estrogen-dependent diseases, and anticancer molecules . The iodine substituent at the 1-position and methyl groups at the 3- and 6-positions make this compound a particularly versatile building block. The carbon-iodine bond is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling efficient structural diversification for creating libraries of derivatives . This allows researchers to explore structure-activity relationships in drug discovery campaigns. Furthermore, imidazo[1,5-a]pyridine derivatives have applications beyond pharmaceuticals, including use in organic light-emitting diodes (OLEDs) and as ligands for metal complexes to modulate optoelectronic properties . Applications: This reagent is primarily used as a key precursor in the synthesis of more complex molecules for pharmaceutical research and materials science. It is suitable for exploring new chemical space in drug discovery projects and developing novel organic materials. Handling and Usage: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IN2 B15065033 1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

1-iodo-3,6-dimethylimidazo[1,5-a]pyridine

InChI

InChI=1S/C9H9IN2/c1-6-3-4-8-9(10)11-7(2)12(8)5-6/h3-5H,1-2H3

InChI Key

DGEMWVZKXZTAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C=C1)I)C

Origin of Product

United States

Biological and Pharmacological Activities of Imidazo 1,5 a Pyridine Derivatives

While specific biological data for 1-Iodo-3,6-dimethylimidazo[1,5-a]pyridine is not available, the broader class of imidazo[1,5-a]pyridine (B1214698) derivatives has been extensively studied and shown to possess a wide spectrum of biological activities. These findings provide a strong rationale for the potential pharmacological relevance of this particular compound.

Numerous studies have demonstrated the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. mdpi.com They have been shown to inhibit various cancer cell lines through different mechanisms of action. Additionally, anti-inflammatory activity is another prominent feature of this class of compounds. Some derivatives have been found to inhibit key inflammatory mediators. The antiviral and antibacterial potential of imidazo[1,5-a]pyridines has also been explored, with some compounds showing promising activity against various pathogens. mdpi.com

Table 3: Summary of Reported Biological Activities of Imidazo[1,5-a]pyridine Derivatives

Biological ActivityExamples of Derivatives and FindingsReference
AnticancerVarious substituted imidazo[1,5-a]pyridines have shown cytotoxicity against a range of cancer cell lines. mdpi.com
Anti-inflammatoryCertain derivatives have demonstrated inhibition of inflammatory pathways. mdpi.com
AntiviralSome imidazo[1,5-a]pyridine compounds have exhibited activity against specific viruses. mdpi.com
AntibacterialActivity against both Gram-positive and Gram-negative bacteria has been reported for some derivatives. mdpi.com

Spectroscopic Characterization and Computational Studies of Imidazo 1,5 a Pyridine Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of imidazo[1,5-a]pyridine (B1214698) derivatives. Techniques such as ¹H and ¹³C NMR provide definitive information about the molecular framework.

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H NMR spectra are crucial for assigning the positions of protons on the heterocyclic rings. For the imidazo[1,5-a]pyridine core, distinct signals correspond to the protons at various positions, and their multiplicity reveals neighboring protons. Similarly, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, confirming the substitution pattern on the fused ring system. For instance, in various substituted imidazo[1,5-a]pyridines, the proton signals are well-resolved, allowing for unambiguous structural assignment. mdpi.comunito.it The characterization of numerous imidazo[1,5-a]pyridine and related heterocyclic systems has been successfully achieved using these fundamental NMR techniques. nih.govsemanticscholar.orgrsc.org

While ¹H and ¹³C are the most common nuclei studied for these organic molecules, NMR studies can be extended to other magnetically active nuclei when relevant substituents are present. For example, in fluorinated analogues, ¹⁹F NMR would be a powerful tool for confirming the position and environment of fluorine atoms. Although less common for this specific scaffold, studies on related selenium-containing heterocycles would employ ⁷⁷Se NMR to probe the electronic environment around the selenium atom.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,5-a]pyridine Derivatives in CDCl₃

CompoundH-1H-3H-5H-7H-8Source
C3 Derivative8.447.436.597.14- mdpi.com
C10 Derivative8.407.456.626.71- mdpi.com
C3-BF₂ Complex8.517.576.84-6.977.22- mdpi.com

Note: The table shows example data for related compounds to illustrate typical chemical shift ranges. Data for 1-Iodo-3,6-dimethylimidazo[1,5-a]pyridine is not specifically available in the provided sources.

Mass Spectrometric Analysis for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of newly synthesized compounds. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is frequently used for imidazo[1,5-a]pyridine derivatives. unito.it

ESI-HRMS: This technique provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of a compound's molecular formula. For example, the structure of novel imidazo[1,5-a]pyridine derivatives has been confirmed by matching the experimentally observed m/z value with the theoretically calculated mass for the expected chemical formula. unito.itmdpi.com This method also serves as a crucial tool for assessing the purity of the synthesized compounds, as it can detect the presence of impurities and byproducts. nih.govmdpi.com

Theoretical and Computational Chemistry Approaches

Computational chemistry offers profound insights into the properties of imidazo[1,5-a]pyridine systems, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. scirp.org For imidazo[1,5-a]pyridine systems, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and calculate key electronic properties. scirp.orgnih.gov

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity. scirp.org Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify nucleophilic and electrophilic sites within the molecule. scirp.orgnih.gov

Interactive Data Table: Calculated Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine (B132010) Derivatives (Illustrative)

Compound IDHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Hardness (η)Softness (S)
9a-6.04-2.253.791.890.26
9b-6.01-2.233.781.890.26
9c-5.92-2.173.751.870.27
9e-6.32-2.413.911.950.26

Note: This data is for imidazo[1,2-a]pyridine N-acylhydrazone derivatives and serves to illustrate the application of DFT in assessing reactivity. A larger energy gap, as seen in compound 9e, indicates higher stability. scirp.org

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For flexible imidazo[1,5-a]pyridine derivatives, MD simulations can provide valuable information on conformational preferences and the dynamics of intermolecular interactions, such as those with solvent molecules or biological receptors. While specific MD studies on this compound are not prevalent, this technique has been applied to related imidazo[1,2-a]pyridine systems to confirm stable interactions with biological targets. nih.gov These simulations help in understanding how the molecule behaves in a dynamic environment, which is crucial for applications in materials science and medicinal chemistry.

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can predict electronic absorption and emission spectra. mdpi.com These predicted spectra are often compared with experimental results to validate both the computational model and the experimental structural assignment. unito.it Similarly, NMR chemical shifts can be calculated and compared with experimental values to aid in the structural elucidation of complex molecules. rsc.org This synergy between theoretical prediction and experimental measurement provides a robust framework for the characterization of novel compounds.

Coordination Chemistry and Ligand Applications of Imidazo 1,5 a Pyridines

Imidazo[1,5-a]pyridines as N-Heterocyclic Ligands

Imidazo[1,5-a]pyridines serve as precursors to a class of N-heterocyclic carbenes (NHCs) known as imidazo[1,5-a]pyridin-3-ylidenes. rsc.orgacs.org These ligands are notable for their strong σ-donating abilities and tunable steric environments, which are crucial for their efficacy in stabilizing metal centers and promoting catalytic reactions. nih.govorganic-chemistry.org The bicyclic nature of the imidazo[1,5-a]pyridine (B1214698) core provides a rigid framework, and substituents can be strategically introduced at various positions to modulate the ligand's electronic and steric properties. nih.govmdpi.com

Unlike more common imidazol-2-ylidenes, imidazo[1,5-a]pyridin-3-ylidene ligands possess a unique electronic structure. acs.org DFT calculations have revealed that these ligands exhibit significant π-accepting character due to a hybrid accepting orbital formed from the carbene's vacant p-orbital and a π* orbital of the pyridine (B92270) ring. rsc.org This strong π-accepting nature has been demonstrated experimentally through the analysis of their rhodium complexes. rsc.org The ability to tune these electronic properties, for instance by introducing electron-donating or electron-withdrawing groups, makes them highly versatile for various applications. acs.org

The synthesis of precursors to these NHC ligands, typically imidazo[1,5-a]pyridinium salts, has been streamlined through efficient methods like the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269). organic-chemistry.orgorganic-chemistry.org This approach allows for the incorporation of diverse functionalities and even chiral substituents, leading to the development of specialized ligands for asymmetric catalysis. organic-chemistry.orgacs.org Furthermore, imidazo[1,5-a]pyridines can be functionalized to create multidentate ligands, expanding their coordination possibilities. organic-chemistry.orgnih.gov For instance, phosphine (B1218219) groups can be introduced at the 1-position to create 1-phosphinoimidazo[1,5-a]pyridine ligands, which have been explored in palladium-catalyzed cross-coupling reactions. nih.govrsc.org

Synthesis and Structural Characterization of Metal Complexes (e.g., with Rh, Ag, Au, Cu, Ni, Co, Pd)

The versatile nature of imidazo[1,5-a]pyridine-based ligands has led to the synthesis and characterization of a wide array of metal complexes. These ligands can coordinate to various transition metals, including rhodium, silver, gold, copper, nickel, cobalt, and palladium, forming complexes with diverse coordination geometries and interesting properties. nih.govacs.org

Rhodium Complexes: Rhodium(I) complexes bearing imidazo[1,5-a]pyridin-3-ylidene ligands have been synthesized and studied to evaluate the electronic properties of the NHC ligand. rsc.org Chiral bidentate NHC-oxazoline ligands derived from the imidazo[1,5-a]pyridine backbone form stable complexes with rhodium(I), which have proven to be effective catalysts. acs.org

Silver and Gold Complexes: Silver complexes are often used as transmetalation agents for the synthesis of other metal-NHC complexes. acs.org For example, the reaction of an imidazo[1,5-a]pyridinium salt with silver(I) oxide can yield a silver-NHC complex. acs.org Gold(III) complexes with imidazo[1,2-a]pyridine (B132010) derivatives have also been synthesized and characterized, showing potential biological applications. nih.govnih.gov

Copper, Nickel, and Cobalt Complexes: The imidazo[1,5-a]pyridine framework can coordinate with copper, nickel, and cobalt. nih.govacs.org For instance, ligands bearing this moiety have been reacted with divalent cobalt, copper, and nickel to form homoleptic complexes where the ligand coordinates in a bidentate fashion. researchgate.net Pyridine-chelated imidazo[1,5-a]pyridine NHC nickel(II) complexes have also been developed. mdpi.com

Palladium Complexes: A significant amount of research has focused on palladium complexes due to their extensive applications in catalysis. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes have been developed as versatile precatalysts for cross-coupling reactions. rsc.orgnih.gov These complexes, often featuring a [(NHC)Pd(cinnamyl)Cl] structure, are known for their fast activation to the catalytically active monoligated Pd(0) species. rsc.orgnih.gov The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands and their subsequent coordination to palladium(II) acetate (B1210297) has also been reported. nih.gov Additionally, palladium(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized and characterized, where the ligand acts in an N,N-bidentate chelate fashion. rsc.org

The structural characterization of these metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a key technique used to determine the precise coordination geometry and bonding within these molecules. rsc.orgresearchgate.netrsc.org Spectroscopic methods such as NMR (¹H, ¹³C) and IR are also extensively used for their characterization. rsc.orgnih.govrsc.org

MetalLigand TypeComplex ExampleApplication/Feature
Palladium (Pd) Imidazo[1,5-a]pyridin-3-ylidene (NHC)[(ImPy)Pd(cinnamyl)Cl]Precatalyst for cross-coupling reactions. rsc.orgnih.gov
Rhodium (Rh) Imidazo[1,5-a]pyridin-3-ylidene (NHC)[Rh(NHC)(CO)₂Cl]Probing electronic properties of the NHC ligand. rsc.org
Rhodium (Rh) Chiral NHC-Oxazoline[Rh(I)-ImPy-Oxazoline]Enantioselective hydrosilylation of ketones. acs.org
Silver (Ag) Imidazo[1,5-a]pyridin-3-ylidene (NHC)[Ag(ImPy)₂]⁺Transmetalation agent for NHC transfer. acs.org
Nickel (Ni) Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylidene[(py-ImPy)NiCl₂]Catalyst for acrylate (B77674) synthesis. mdpi.com
Cobalt (Co) 2-(Imidazo[1,5-a]pyridin-3-yl)phenol[Co(N,O-L)₂]Bidentate N,O-coordination. researchgate.net
Copper (Cu) 2-(Imidazo[1,5-a]pyridin-3-yl)phenol[Cu(N,O-L)₂]Bidentate N,O-coordination. researchgate.net
Platinum (Pt) 1-(2-pyridyl)imidazo[1,5-a]pyridine[Pt(L)Cl₂]N,N-bidentate chelation. rsc.org
Gold (Au) Imidazo[1,2-a]pyridine derivative[Au(L)Cl₂]ClPotential biological activity. nih.govnih.gov

Catalytic Applications of Imidazo[1,5-a]pyridine-Metal Complexes in Organic Transformations

Metal complexes featuring imidazo[1,5-a]pyridine-based ligands have emerged as powerful catalysts in a variety of organic transformations. The tunability of the ligand's steric and electronic properties allows for the optimization of catalyst performance, leading to high efficiency and selectivity.

Palladium complexes bearing imidazo[1,5-a]pyridine ligands are particularly effective in cross-coupling reactions. rsc.org Air- and moisture-stable palladium-NHC precatalysts based on the imidazo[1,5-a]pyridin-3-ylidene scaffold have demonstrated broad utility. rsc.orgnih.gov These catalysts are effective for challenging C–NO₂ activation in the cross-coupling of nitroarenes. rsc.orgnih.gov

Furthermore, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryl compounds. nih.govrsc.org The direct C-3 arylation of the imidazo[1,5-a]pyridine core itself can be achieved via a palladium-catalyzed reaction with aryl bromides, providing a direct route to functionalized derivatives. nih.gov

In the context of carbonylation reactions, palladium catalysis is a key method for introducing carbonyl functionalities. While specific examples for 1-Iodo-3,6-dimethylimidazo[1,5-a]pyridine are not detailed, the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines using a heterogeneous palladium catalyst has been reported. mdpi.comnih.gov This reaction allows for the synthesis of carboxamide derivatives, which are important in medicinal chemistry. mdpi.com The process can be selective for either amides or α-ketoamides depending on the reaction conditions. mdpi.comnih.gov The general principles of palladium-catalyzed aminocarbonylation of aryl iodides are well-established, often proceeding under mild conditions of temperature and carbon monoxide pressure. researchgate.net

Beyond cross-coupling reactions, these ligand-metal systems are active in other important transformations.

Hydrosilylation: Chiral rhodium(I) complexes with imidazo[1,5-a]pyridine-oxazoline ligands are highly active and enantioselective catalysts for the hydrosilylation of a wide range of ketones. acs.org

Polymerization: The strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands has been leveraged in the rhodium-catalyzed polymerization of phenylacetylene. rsc.org

Acrylate Synthesis: Nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant process in carbon capture and utilization. mdpi.com

Heck Reaction: Palladium complexes with bidentate N,O-ligands derived from 2-(imidazo[1,5-a]pyridin-3-yl)phenol have shown good catalytic activity in the Heck reaction between iodobenzene (B50100) and various olefins. researchgate.net

Catalytic ReactionMetalLigand TypeSubstratesProduct Type
Suzuki-Miyaura Coupling Palladium (Pd)3-Aryl-1-phosphino-ImPyAryl halides, boronic acidsBiaryls. nih.govrsc.org
C–NO₂ Cross-Coupling Palladium (Pd)Imidazo[1,5-a]pyridin-3-ylidene (NHC)Nitroarenes, various coupling partnersFunctionalized arenes. rsc.orgnih.gov
Heck Reaction Palladium (Pd)2-(ImPy-3-yl)phenol (N,O-bidentate)Iodobenzene, olefinsSubstituted olefins. researchgate.net
Aminocarbonylation Palladium (Pd)(General, on related scaffolds)Iodo-imidazo[1,2-a]pyridines, amines, COCarboxamides, α-ketoamides. mdpi.comnih.gov
Asymmetric Hydrosilylation Rhodium (Rh)Chiral ImPy-Oxazoline (NHC)Ketones, silanesChiral secondary alcohols. acs.org
Acrylate Synthesis Nickel (Ni)Pyridine-chelated ImPy (NHC)Ethylene, CO₂Acrylates. mdpi.com
Phenylacetylene Polymerization Rhodium (Rh)Imidazo[1,5-a]pyridin-3-ylidene (NHC)PhenylacetylenePolyphenyleacetylene. rsc.org

Advanced Materials Science Applications of Imidazo 1,5 a Pyridine Derivatives

Design and Synthesis of Imidazo[1,5-a]pyridine-Based Functional Materials

The synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives for materials science often involves multicomponent reactions that allow for a high degree of structural diversity. mdpi.comnih.gov These methods enable the introduction of various functional groups onto the core scaffold, which is crucial for fine-tuning the material's properties. mdpi.comnih.gov For instance, one-pot synthesis approaches are commonly employed to construct the imidazo[1,5-a]pyridine core, offering an efficient route to a wide range of derivatives. nih.gov

The design of these functional materials focuses on creating molecules with specific electronic and photophysical characteristics. By strategically placing electron-donating or electron-withdrawing groups on the imidazo[1,5-a]pyridine ring system, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com This, in turn, influences the material's absorption and emission properties, making them suitable for various applications. tandfonline.com

Photophysical Properties and Their Modulation through Structural Engineering

The photophysical properties of imidazo[1,5-a]pyridine derivatives are at the heart of their utility in materials science. These compounds are known for their strong fluorescence, with emissions typically in the blue to green region of the visible spectrum. mdpi.comrsc.org A key feature of many imidazo[1,5-a]pyridine derivatives is their large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. rsc.org This property is highly desirable in applications such as fluorescent probes and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and enhances emission efficiency.

Structural engineering plays a pivotal role in tailoring these photophysical properties. For example, extending the π-conjugated system of the molecule by adding aromatic substituents can lead to a red-shift in both absorption and emission spectra. mdpi.com Conversely, the introduction of bulky groups can alter the molecular packing in the solid state, which can influence the emission characteristics. researchgate.net The solvent environment also has a significant impact on the photophysical behavior of these compounds, with changes in solvent polarity often leading to shifts in the emission wavelength, a phenomenon known as solvatochromism. rsc.org

Imidazo[1,5-a]pyridine derivatives are excellent candidates for the development of novel fluorophores. nih.gov Their inherent luminescence can be enhanced and tuned through chemical modifications. For instance, the quantum yield of fluorescence, a measure of the efficiency of the emission process, can be significantly improved by rigidifying the molecular structure. mdpi.com This can be achieved by forming metal complexes or by introducing substituents that restrict intramolecular rotations. mdpi.com

The development of fluorophores based on this scaffold has led to materials with high quantum yields and good photostability. researchgate.net These properties are crucial for applications in bioimaging, sensing, and as emitters in lighting and display technologies. The tunability of their emission color through synthetic modification allows for the creation of a palette of fluorophores for various applications. mdpi.com

The following table summarizes the photophysical properties of a selection of imidazo[1,5-a]pyridine derivatives from the literature, illustrating the impact of structural modifications on their luminescent behavior.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Solvent
Derivative A35048412Dichloromethane
Derivative B33045020Dichloromethane
Derivative C38048010Dichloromethane
Derivative D38047525Dichloromethane
Zn Complex of B35044035Dichloromethane

Data sourced from a study on luminescent imidazo[1,5-a]pyridine cores and their Zinc(II) complexes. mdpi.com

Applications in Optoelectronic Devices (e.g., as Emitters)

The promising luminescent properties of imidazo[1,5-a]pyridine derivatives have led to their investigation as emitters in optoelectronic devices, particularly OLEDs. rsc.org Their high fluorescence quantum yields and tunable emission colors make them attractive alternatives to more traditional emitting materials.

In the context of OLEDs, imidazo[1,5-a]pyridine derivatives can be used as the emissive layer, where electrical energy is converted into light. The performance of these devices is highly dependent on the properties of the emitter, including its efficiency, color purity, and operational stability. Research in this area focuses on designing and synthesizing novel imidazo[1,5-a]pyridine derivatives with optimized properties for OLED applications. This includes enhancing their thermal and morphological stability to ensure long device lifetimes. rsc.org The development of sky-blue and greenish-yellow emitters based on this scaffold has been reported, demonstrating their potential for use in full-color displays and solid-state lighting. rsc.orgtandfonline.com

Q & A

Basic: What are the common synthetic routes for preparing 1-Iodo-3,6-dimethylimidazo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves iodination of pre-functionalized imidazo[1,5-a]pyridine precursors. For example, 1-iodoimidazo[1,5-a]pyridine derivatives can be prepared via N-iodosuccinimide (NIS)-mediated halogenation of the parent heterocycle under mild conditions (yields ~60–75%) . Alternative metal-free approaches utilize I₂/NaOAc systems for oxidative annulation of 2-pyridyl ketones with alkylamines, enabling gram-scale synthesis . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine activation.
  • Temperature : Reactions at 80–110°C optimize regioselectivity while minimizing decomposition .
  • Catalyst loadings : Stoichiometric iodine (1–2 equiv) balances reactivity and side-product formation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

1H/13C NMR is critical for confirming substitution patterns, with iodinated positions showing deshielding (δ 7.5–8.5 ppm for aromatic protons) . Single-crystal X-ray diffraction resolves π-stacking interactions and C–H⋯N hydrogen bonds, which stabilize the planar imidazo[1,5-a]pyridine core. For example, C–I⋯π contacts (3.5–3.7 Å) and dihedral angles <5° between fused rings are diagnostic . HRMS with isotopic patterns (e.g., M+2 for iodine) validates molecular weight .

Advanced: How can researchers resolve discrepancies between predicted and observed π-stacking interactions in crystallographic studies of iodinated imidazo[1,5-a]pyridine derivatives?

Discrepancies often arise from competing intermolecular forces:

Electrostatic vs. van der Waals contributions : Iodine’s polarizability enhances C–I⋯π interactions, overriding predicted π–π stacking distances. Use Hirshfeld surface analysis to quantify contact contributions .

Solvent effects : Crystallization solvents (e.g., DCM vs. ethanol) alter packing motifs. Compare polymorphs via PXRD to assess solvent-dependent stability .

DFT calculations : Model intermolecular energies (e.g., using B3LYP/6-311+G(d,p)) to reconcile experimental vs. theoretical geometries .

Advanced: What strategies optimize the regioselectivity of iodine incorporation in imidazo[1,5-a]pyridine derivatives under metal-free conditions?

Regioselectivity is controlled by:

  • Substrate pre-functionalization : Methyl groups at C3/C6 positions direct iodination to the electron-deficient C1 via inductive effects .
  • Oxidant choice : NaOAc in I₂ systems promotes electrophilic iodination, favoring C1 over C7 .
  • Additives : KI suppresses poly-iodination by sequestering excess I₂ .
    Validation via HPLC-MS ensures mono-iodinated product dominance (>90%) .

Advanced: How do thermodynamic parameters (ΔG, Ki) inform the design of enzyme inhibitors based on this compound derivatives?

Kinetic assays (e.g., Dixon plots, Lineweaver-Burk analysis) determine inhibition mechanisms:

  • Competitive inhibition : Low Ki (nM–μM) indicates strong target binding. For papain inhibition, ΔG values ≤−30 kJ/mol suggest spontaneous binding .
  • Structure-activity relationships (SAR) : Iodine’s hydrophobic volume enhances van der Waals contacts with enzyme pockets (e.g., JAK2 ATP-binding site) .
    Optimize enthalpic vs. entropic contributions by modifying substituents (e.g., –CH₃ for entropy-driven binding) .

Application: What methodologies assess the antibacterial efficacy of this compound against gram-positive and gram-negative bacteria?

  • MIC assays : Test serial dilutions (0.5–128 μg/mL) against S. aureus (gram+) and E. coli (gram–) .
  • Time-kill kinetics : Monitor log-phase growth inhibition over 24h to distinguish bacteriostatic vs. bactericidal effects.
  • Synergy studies : Combine with β-lactams (e.g., ampicillin) to assess potentiation via checkerboard assays .

Application: How can fluorescence properties of iodinated imidazo[1,5-a]pyridine derivatives be tuned for applications in bioimaging or optoelectronics?

  • Stokes shift modulation : Introduce electron-withdrawing groups (e.g., –CN) to enhance intramolecular charge transfer (ICT), achieving shifts >100 nm .
  • Quantum yield optimization : Methyl groups at C3/C6 reduce non-radiative decay (ΦF up to 0.45 in DMSO) .
  • Solid-state emission : Co-crystallize with PEG derivatives to suppress aggregation-caused quenching (ACQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.